molecular formula C50H68F2N6O4.C4H6O6 B000217 Pimavanserin tartrate CAS No. 706782-28-7

Pimavanserin tartrate

Katalognummer B000217
CAS-Nummer: 706782-28-7
Molekulargewicht: 1005.2 g/mol
InChI-Schlüssel: RGSULKHNAKTFIZ-CEAXSRTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Pimavanserin tartrate's synthesis involves a practical route ensuring high purity and yield, starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. The process, characterized by its use of inexpensive materials, mild conditions, and an overall acceptable yield, is a testament to the synthetic accessibility of this compound. An improved synthesis approach emphasizes environmental friendliness by utilizing water as a solvent, highlighting advancements in green chemistry practices for pharmaceutical manufacturing (Wu et al., 2019).

Molecular Structure Analysis

Pimavanserin tartrate's molecular structure, defined by its selective serotonin 5-HT2A receptor inverse agonism, underlies its mechanism of action. The compound's design facilitates specific interactions with the receptor, which is crucial for its efficacy in treating psychosis without exacerbating motor symptoms, a common challenge in Parkinson's disease management (Abbas & Roth, 2008).

Chemical Reactions and Properties

Analytical studies focusing on pimavanserin tartrate have developed methods for its estimation in bulk and pharmaceutical formulations, utilizing techniques like UV-spectrophotometry and high-performance thin-layer chromatography (HPTLC). These methods underscore the compound's defined chemical behavior and interactions under various analytical conditions, facilitating its quality control and assurance in pharmaceutical development (Wahab, Khan, & Shirkhedkar, 2020).

Wissenschaftliche Forschungsanwendungen

Glioblastoma Therapy

  • Scientific Field : Oncology
  • Application Summary : Pimavanserin tartrate (PIM) has been identified as a potent inhibitor of the Ca2±calcineurin-NFAT pathway, which is significant in glioblastoma therapy . Glioblastoma multiforme (GBM) is a highly malignant primary brain tumor, and PIM has shown potential as an alternative drug targeting the oncogenic NFAT signaling pathway for GBM therapy .
  • Methods of Application : The research involved screening a set of 93 FDA-approved drugs with simple structures. PIM, an effective 5-HT2A receptor inverse agonist used for the treatment of Parkinson’s disease-associated psychiatric symptoms, was identified as having potent inhibitory activity against the NFAT signaling pathway . In cellula, PIM significantly suppressed the proliferation, migration, division, and motility of U87 glioblastoma cells, induced G1/S phase arrest and promoted apoptosis .
  • Results : The growth of subcutaneous and orthotopic glioblastoma xenografts was markedly suppressed by PIM . Unbiased omics studies revealed the novel molecular mechanism of PIM’s antitumor activity, which included suppression of the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .

Treatment of Psychiatric Symptoms in Parkinson’s Disease

  • Scientific Field : Neurology
  • Application Summary : Pimavanserin is marketed under the trade name NUPLAZID and developed by Acadia Pharmaceuticals. It was approved by the FDA in April 2016 for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis .
  • Methods of Application : The approval was based on favorable results from a pivotal six-week, randomized, placebo-controlled, parallel-group study .
  • Results : The study showed that Pimavanserin was effective in treating hallucinations and delusions associated with Parkinson’s disease psychosis .

Drug Repurposing for Glioblastoma Treatment

  • Scientific Field : Oncology
  • Application Summary : Glioblastoma is a highly aggressive brain tumor with a median survival of 15 months . The current chemotherapeutic drug temozolomide is often resisted by patients after long-term administration . Therefore, researchers aim to substitute it with the FDA-approved anti-psychotic pimavanserin tartrate (PVT) .
  • Methods of Application : The effectiveness of PVT was uncovered through cytotoxicity assays using SRB to determine the percentage of cell survival in a dose-dependent and time-dependent manner . The apoptotic effects were measured using Annexin-V/APC assay . The mechanism of action was determined utilizing Western Blotting .
  • Results : In different glioblastoma tumor cell lines, the IC 50 for 24 hours was between 6 µM and 10 µM . 48 and 72 hours had an IC 50 between 4 µM and 6 µM . SF188 glioblastoma cell line had approximately 70% to 80% more apoptotic cells in 10 µM PVT when compared to control in Annexin-V/APC assay . PVT causes a strong modulation of the PI3K/AKT and MAPK pathways when given in increasing concentration at 48 hours .

Major Depressive Disorder (MDD) Treatment

  • Scientific Field : Psychiatry
  • Application Summary : Pimavanserin tartrate has been evaluated for safety and efficacy in patients with major depressive disorder (MDD) .
  • Methods of Application : The research was conducted by Acadia Pharmaceuticals and involved evaluating the safety and efficacy of pimavanserin in patients with MDD .
  • Results : The results of the study are not specified in the source .

Quality Control of Pharmaceutical Formulations

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Pimavanserin tartrate has been used in quality control of pharmaceutical formulations .
  • Methods of Application : The percentage label claim of pimavanserin tartrate in bulk and formulation was found to be 99 – 101% . The percentage found in the formulation shows that no effect of excipient on drug .
  • Results : The conducted procedure has the benefit of being simple and quick . As a result, it can be used to examine pimavanserin tartrate in pharmaceutical formulations .

Treatment of Dementia-Related Psychosis

  • Scientific Field : Psychiatry
  • Application Summary : Pimavanserin tartrate was under review as a potential treatment for dementia-related psychosis .
  • Results : The results of the study are not specified in the source .

Safety And Hazards

Pimavanserin can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSULKHNAKTFIZ-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H74F2N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220958
Record name Pimavanserin tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimavanserin tartrate

CAS RN

706782-28-7
Record name Pimavanserin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706782287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimavanserin tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMAVANSERIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA83F1SJSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimavanserin tartrate
Reactant of Route 2
Pimavanserin tartrate
Reactant of Route 3
Pimavanserin tartrate
Reactant of Route 4
Pimavanserin tartrate
Reactant of Route 5
Pimavanserin tartrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pimavanserin tartrate

Citations

For This Compound
272
Citations
A Abbas, BL Roth - Expert opinion on pharmacotherapy, 2008 - Taylor & Francis
Background: Pimavanserin tartrate is the first 5-HT 2A inverse agonist to enter clinical trials as a treatment for L-dopa-induced psychosis in Parkinson's disease and for augmentation of …
Number of citations: 101 www.tandfonline.com
S Hermanowicz, N Hermanowicz - Expert Review of …, 2016 - Taylor & Francis
Parkinson’s disease psychosis (PDP) is a common and often very disturbing component of Parkinson’s disease (PD). PDP consists of hallucinations that are mainly visual and …
Number of citations: 19 www.tandfonline.com
S Ancoli-Israel, KE Vanover, DM Weiner, RE Davis… - Sleep medicine, 2011 - Elsevier
OBJECTIVE: Determine the effects of pimavanserin tartrate [ACP-103; N-(4-flurophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide], a …
Number of citations: 58 www.sciencedirect.com
V Soogrim, VL Ruberto, J Murrough… - Drug Design …, 2021 - Taylor & Francis
Major depressive disorder (MDD) is widely prevalent and one of the leading causes of disability. Treatment outcomes remain suboptimal with 1 in 3 patients with MDD responding …
Number of citations: 6 www.tandfonline.com
Y Zhang, Q Huang, Q Xu, C Jia, Y Xia - Biomedicine & Pharmacotherapy, 2023 - Elsevier
… In this study, we investigated the potential of pimavanserin tartrate (PVT) as a treatment for TNBC. While previous studies have highlighted PVT's anticancer effects in various cancer …
Number of citations: 3 www.sciencedirect.com
S Wang, Y Wang, S Gao, Y Zhang, H Wang… - Journal of …, 2017 - Elsevier
… Nuplazid (pimavanserin tartrate) has been approved by the … and high-yield process to produce pimavanserin tartrate (N-(4-… with our self-made pimavanserin tartrate. It was demonstrated …
Number of citations: 9 www.sciencedirect.com
Z Liu, X Liu, R Fan, Y Jia, Q Zhang, X Gao… - Acta Pharmacologica …, 2021 - nature.com
… drugs with simple structures, we identified pimavanserin tartrate (PIM), an effective 5-HT 2A … to systematically highlight the therapeutic potential of pimavanserin tartrate for glioblastoma. …
Number of citations: 5 www.nature.com
DA Hussar, CA Dimaculangan - Journal of the American Pharmacists …, 2016 - japha.org
… Pimavanserin tartrate (Nuplazid–Acadia) is an atypical antipsychotic agent that has a … The film-coated tablets in which the drug is supplied contain 20 mg of pimavanserin tartrate, …
Number of citations: 3 www.japha.org
KM Bozymski, DK Lowe, KM Pasternak… - Annals of …, 2017 - journals.sagepub.com
… based on pimavanserin tartrate, the salt form freely soluble in water. Pimavanserin tartrate 20 … Patients were started on 20 mg daily of pimavanserin tartrate, with potential increases to 40 …
Number of citations: 34 journals.sagepub.com
AK Kitten, SA Hallowell, SR Saklad… - Innovations in Clinical …, 2018 - ncbi.nlm.nih.gov
… Pimavanserin tartrate was initiated at 20mg with optional titration to 40mg or 60mg based … -controlled trial (N=298) investigated pimavanserin tartrate at doses of 10mg and 40mg and …
Number of citations: 33 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.